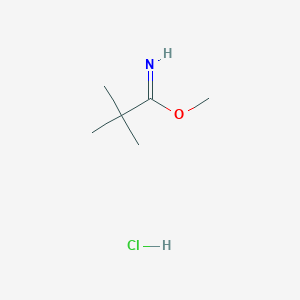

methyl 2,2-dimethylpropanecarboximidate hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2,2-dimethylpropanecarboximidate hydrochloride, also known as methyl pivalimidate hydrochloride, is a chemical compound with the molecular formula C7H16ClNO and a molecular weight of 165.66104 g/mol . This compound is used in various scientific research applications due to its unique chemical properties.

準備方法

The synthesis of methyl 2,2-dimethylpropanecarboximidate hydrochloride involves the reaction of pivalic acid with methanol in the presence of a dehydrating agent, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions typically include refluxing the mixture to ensure complete conversion. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反応の分析

Methyl 2,2-dimethylpropanecarboximidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the imidate group is replaced by other nucleophiles.

Hydrolysis: The compound can be hydrolyzed to form pivalic acid and methanol under acidic or basic conditions.

Condensation Reactions: It can react with amines to form amidines, which are useful intermediates in organic synthesis.

Common reagents used in these reactions include acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Methyl 2,2-dimethylpropanecarboximidate hydrochloride is utilized in various scientific research fields, including:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amidines and other nitrogen-containing compounds.

Biology: The compound can be used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

Industry: The compound is used in the production of fine chemicals and specialty materials.

作用機序

The mechanism of action of methyl 2,2-dimethylpropanecarboximidate hydrochloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The imidate group can participate in nucleophilic substitution reactions, forming new chemical bonds with other molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions.

類似化合物との比較

Methyl 2,2-dimethylpropanecarboximidate hydrochloride can be compared with other similar compounds, such as:

Ethyl 2,2-dimethylpropanecarboximidate hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

Methyl 2,2-dimethylbutanecarboximidate hydrochloride: Similar structure but with an additional carbon in the alkyl chain.

Methyl 2,2-dimethylpropanecarboxylate: Similar structure but with a carboxylate group instead of an imidate group.

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research.

生物活性

Methyl 2,2-dimethylpropanecarboximidate hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which influences its biological activity. The presence of the carboximidate functional group is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cellular processes. For instance, it has been shown to inhibit RNA polymerase I (Pol I) transcription, leading to nucleolar stress in cancer cell lines. This mechanism involves the degradation of RPA194, a key component of the Pol I complex, and translocation of nucleolar proteins such as nucleolin (NCL) from the nucleolus to the nucleoplasm .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the methyl and dimethyl groups on the propanecarboximidate moiety significantly affect the compound's potency and selectivity. Variations in these groups can lead to changes in pharmacokinetic profiles and biological efficacy. For example, compounds with different alkyl substitutions showed varying degrees of potency against cancer cell lines, with some derivatives exhibiting IC50 values in the nanomolar range .

| Compound Variant | IC50 (μM) | Comments |

|---|---|---|

| Parent Compound | 0.05 - 0.07 | High potency against Pol I transcription |

| Methyl Substituted | 0.1 - 0.3 | Moderate potency; altered pharmacokinetics |

| Dimethyl Substituted | 0.02 - 0.05 | Enhanced stability and potency |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound has favorable absorption characteristics with a half-life of approximately 2.5 hours following administration at a dose of 25 mg/kg. In vitro studies using human liver microsomes indicate an in vitro half-life of around 57 minutes, suggesting moderate metabolic stability .

Anticancer Activity

One notable case study involved the evaluation of this compound in U2OS osteosarcoma cells. The compound demonstrated significant inhibition of cell proliferation at submicromolar concentrations, correlating with its ability to induce nucleolar stress markers .

In another study focusing on neurotropic alphaviruses, derivatives similar in structure were tested for their antiviral properties. These compounds showed protective effects against viral infections in preclinical models, indicating potential therapeutic applications beyond oncology .

特性

IUPAC Name |

methyl 2,2-dimethylpropanimidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2,3)5(7)8-4;/h7H,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQPIIWWJAUAQKF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=N)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。